N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
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Overview
Description
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide, also known as DMAT, is a synthetic compound that has been widely used in scientific research. DMAT belongs to the class of thiazole compounds and has been found to have potential applications in various areas of research, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Biological Effects of Acetamide and Thiazole Derivatives
Research has revisited the biological effects of acetamide, formamide, and their derivatives, highlighting the continued commercial importance and the expanded understanding of their biological consequences (Kennedy, 2001). Additionally, studies on thiophene analogues of carcinogens, evaluating potential carcinogenicity, suggest the importance of structural analogues in understanding compound bioactivity (Ashby et al., 1978).
Antituberculosis Activity of Organotin(IV) Complexes
A review on the antituberculosis activity of organotin complexes reveals significant interest in the biomedical potential of complex compounds, including those with thiazole and acetamide structures (Iqbal et al., 2015). This suggests a potential area for the application of related compounds in infectious disease research.
Pharmacological Applications of Thiazole Derivatives
Thiazole derivatives have been extensively reviewed for their diverse pharmacological applications, including their antioxidant, analgesic, anti-inflammatory, and antitumor properties (Leoni et al., 2014). This review underscores the versatility and potential of thiazole-based compounds in drug development.
Antioxidant and Anti-inflammatory Agents
Research focusing on benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities highlights the ongoing efforts to develop new therapeutic agents based on thiazole scaffolds (Raut et al., 2020). Such studies are indicative of the broad interest in exploiting the chemical diversity of thiazole derivatives for medicinal chemistry applications.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may bind to its targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
For instance, its dimethoxyphenyl and dimethylphenyl groups might affect its absorption and distribution .
Result of Action
Based on its structural similarity to other compounds, it may have potential therapeutic effects, such as antiviral or anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may affect the compound’s solubility and therefore its bioavailability .
properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-13-5-6-15(14(2)9-13)10-20(24)23-21-22-18(12-27-21)17-11-16(25-3)7-8-19(17)26-4/h5-9,11-12H,10H2,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEROWYEGOCAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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